2-[(E)-(2-{[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]benzoic acid
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Overview
Description
2-[(E)-({2-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDO}IMINO)METHYL]BENZOIC ACID is a complex organic compound that belongs to the family of benzoic acids This compound is characterized by its unique structure, which includes a benzimidazole moiety and a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 1-methyl-1H-benzimidazole with a suitable thiol reagent to introduce the sulfanyl group, followed by acylation with an appropriate acyl chloride to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-({2-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDO}IMINO)METHYL]BENZOIC ACID can undergo various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to reduce the imine group to an amine.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
2-[(E)-({2-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDO}IMINO)METHYL]BENZOIC ACID has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(E)-({2-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDO}IMINO)METHYL]BENZOIC ACID involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to modifications in protein function .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Compounds such as 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid share structural similarities and exhibit similar biological activities.
Benzoic acid derivatives: Compounds like 2-methylbenzoic acid and 4-aminobenzoic acid have comparable chemical properties and reactivity.
Uniqueness
2-[(E)-({2-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDO}IMINO)METHYL]BENZOIC ACID is unique due to the presence of both the benzimidazole and benzoic acid moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields of research and industry.
Properties
Molecular Formula |
C18H16N4O3S |
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Molecular Weight |
368.4 g/mol |
IUPAC Name |
2-[(E)-[[2-(1-methylbenzimidazol-2-yl)sulfanylacetyl]hydrazinylidene]methyl]benzoic acid |
InChI |
InChI=1S/C18H16N4O3S/c1-22-15-9-5-4-8-14(15)20-18(22)26-11-16(23)21-19-10-12-6-2-3-7-13(12)17(24)25/h2-10H,11H2,1H3,(H,21,23)(H,24,25)/b19-10+ |
InChI Key |
DYMNKQRDSBIORK-VXLYETTFSA-N |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=CC=CC=C3C(=O)O |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
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